4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties. Important characteristics of the cyclobutane ring include its unique puckered structure, longer C−C bond lengths, increased C−C π‐character and relative chemical inertness for a highly strained carbocycle .
Molecular Structure Analysis
The molecular structure of cyclobutanes is unique due to their puckered structure. This structure results in longer C−C bond lengths and increased C−C π‐character compared to other carbocycles .Chemical Reactions Analysis
Cyclobutanes are relatively chemically inert due to their high strain. This makes them less likely to undergo chemical reactions compared to other carbocycles .Physical and Chemical Properties Analysis
Cyclobutanes have unique physical and chemical properties due to their puckered structure and high strain. These properties include longer C−C bond lengths and increased C−C π‐character .Scientific Research Applications
Antitubercular Activities
Cyclopropyl methanones, closely related to the chemical structure , have been synthesized and evaluated for their antitubercular activities. In a notable study, compounds with similar structural motifs have shown significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. One compound demonstrated a 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multi-drug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates with an MIC of 12.5 μg/mL. This compound also exhibited oral activity in vivo in mice against M. tuberculosis H37Rv, indicating a potential for further exploration in antitubercular therapy (Bisht et al., 2010).
Gold-Catalyzed Cycloisomerizations
Another area of application involves gold-catalyzed cycloisomerizations of ene-ynamides leading to cyclobutanones from terminal or trimethylsilyl substituted ynamides. This process allows for the efficient synthesis of complex molecules with potential pharmacological applications, demonstrating the versatility of cyclobutyl structures in synthetic chemistry (Couty, Meyer, & Cossy, 2009).
Anticancer and Antituberculosis Studies
Further research on derivatives of cyclopropyl methanones, akin to the compound of interest, reveals their synthesis and evaluation for anticancer and antituberculosis activities. Some derivatives have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural and Thermal Studies
The structural and thermal properties of related compounds have been extensively studied, offering insights into their stability, molecular interactions, and potential for pharmaceutical formulation. These studies utilize spectroscopic techniques and single crystal X-ray diffraction to elucidate the chemical structure and stability under various conditions, further supporting the applicability of cyclobutyl derivatives in medicinal chemistry (Karthik et al., 2021).
Future Directions
Properties
IUPAC Name |
cyclobutyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c19-16(14-6-4-7-14)18-10-5-11-20-13-15(18)12-17-8-2-1-3-9-17/h14-15H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHUBHSLBOBEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.